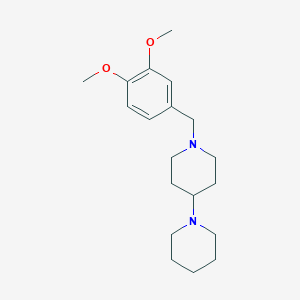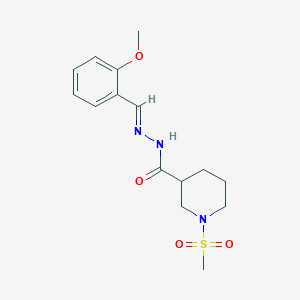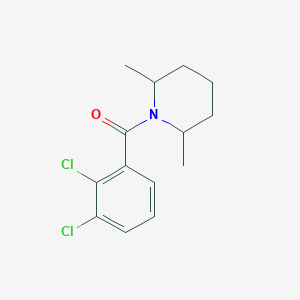
1'-(3,4-dimethoxybenzyl)-1,4'-bipiperidine
説明
1-(3,4-dimethoxybenzyl)-1,4'-bipiperidine, commonly known as DMMDA, is a psychoactive drug that belongs to the class of hallucinogens. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. DMMDA is a derivative of MMDA, a similar compound that was also synthesized by Shulgin.
作用機序
The exact mechanism of action of DMMDA is not fully understood. However, it is believed to act on the serotonin receptors in the brain, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. DMMDA is thought to bind to this receptor and activate it, leading to the hallucinogenic effects observed.
Biochemical and Physiological Effects:
DMMDA has been found to produce a range of effects on the body, including changes in perception, mood, and thought processes. It has also been shown to increase heart rate and blood pressure, as well as cause dilation of the pupils. These effects are similar to those observed with other hallucinogens.
実験室実験の利点と制限
One advantage of using DMMDA in lab experiments is its potency. It is a highly potent hallucinogen, which means that small amounts can produce significant effects. This makes it useful for studying the structure-activity relationship of hallucinogens. However, one limitation of using DMMDA is its limited availability. It is a controlled substance in many countries, which makes it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on DMMDA. One area of interest is the development of new drugs based on its structure. By studying the structure-activity relationship of DMMDA and other hallucinogens, researchers may be able to develop new drugs with similar effects but fewer side effects. Another area of interest is the use of DMMDA in the treatment of psychiatric disorders. Some studies have suggested that hallucinogens may be useful in treating conditions such as depression and anxiety. Further research is needed to explore this potential therapeutic use of DMMDA.
Conclusion:
In conclusion, DMMDA is a psychoactive drug that has been used in scientific research to study the effects of hallucinogens on the central nervous system. It is a highly potent hallucinogen that acts on the serotonin receptors in the brain. DMMDA has been found to produce a range of effects on the body, including changes in perception, mood, and thought processes. While it has limitations in terms of availability, it remains an important tool for studying the structure-activity relationship of hallucinogens and exploring potential therapeutic uses.
科学的研究の応用
DMMDA has been used in scientific research to study its effects on the central nervous system. It has been found to have hallucinogenic properties similar to other drugs in the same class, such as LSD and psilocybin. DMMDA has also been used to study the structure-activity relationship of hallucinogens, which is important for the development of new drugs in this class.
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-22-18-7-6-16(14-19(18)23-2)15-20-12-8-17(9-13-20)21-10-4-3-5-11-21/h6-7,14,17H,3-5,8-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRHTLDTHXQIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCCCC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4754093.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4754103.png)

![2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4754111.png)
![2-[1-(3-methoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B4754119.png)
![ethyl 1-[(1,3-benzodioxol-5-ylamino)carbonyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B4754126.png)
![N-(2,4-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4754136.png)
![10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B4754146.png)
![9-tert-butyl-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4754152.png)